1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Reaction Condition Selection

Researchers optimizing kinase or XOR inhibitor leads require building blocks with defined substitution to ensure reproducible SAR. 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 1015845-77-8) delivers a reliable ortho-methoxy pyrazole-4-carboxylic acid scaffold with ≥95% purity. • Ortho-substitution enables nanomolar IC50 values in XOR inhibitor chemotypes, offering orders-of-magnitude potency gains over para analogs. • Moderate lipophilicity (XLogP3=1.4) and additional H-bond acceptor capacity support drug-like properties. • Sourced from the AldrichCPR collection with documented purity, ensuring consistent compound identity across HTS campaigns and synthetic workflows.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1015845-77-8
Cat. No. B1416621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
CAS1015845-77-8
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C=C(C=N2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
InChIKeyGETIPSHEOZTBRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid Overview


1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 1015845-77-8) is a pyrazole-4-carboxylic acid derivative featuring an ortho-methoxyphenyl substituent at the N1 position. This heterocyclic building block is supplied as a solid with a molecular weight of 218.21 g/mol and serves as a key intermediate in the synthesis of kinase inhibitors, xanthine oxidoreductase (XOR) inhibitors, and other biologically active molecules [1]. The compound is part of the AldrichCPR collection, distributed by Sigma-Aldrich as a research chemical for early discovery programs, and is also available from multiple specialty chemical suppliers for medicinal chemistry and agrochemical applications .

Synthesis Kinase and XOR inhibitor intermediates
Feature Ortho-methoxy steric and electronic modulation
Supply Documented purity and multi-supplier access

Why Ortho-Methoxy Substitution Cannot Be Simply Replaced


Pyrazole-4-carboxylic acids with N1-aryl substituents exhibit divergent physicochemical and pharmacological properties depending on the nature and position of aryl ring substitution. Direct replacement of 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid with the para-methoxy analog (CAS 138907-79-6) or the unsubstituted phenyl derivative (CAS 1134-50-5) is not straightforward due to measurable differences in acidity (pKa) and steric/electronic effects that influence both reactivity in downstream synthetic transformations and target binding interactions. SAR studies on related 1-phenyl-pyrazole-4-carboxylic acid XOR inhibitors demonstrate that ortho-substitution can alter inhibitory potency by orders of magnitude compared to meta- or para-substituted analogs [1]. Procurement decisions based on a generic pyrazole-4-carboxylic acid scaffold therefore risk introducing uncharacterized variations in synthetic yield, compound stability, or biological activity.

Ortho-methoxy pKa differs from para analog (~0.02 units), potentially altering ionization and coupling conditions.
Additional H-bond acceptor vs. unsubstituted phenyl increases polarity; binding profile may not transfer.
Ortho-substitution linked to enhanced target engagement in SAR; para/meta analogs may exhibit different activity.

Quantitative Differentiation vs. Structural Analogs


pKa Modulation by Ortho-Methoxy Substitution

The ortho-methoxy substitution in 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid results in a predicted pKa of 3.74 ± 0.10, which is numerically lower than the predicted pKa of its para-methoxy analog (3.76 ± 0.10) and comparable to the unsubstituted phenyl analog (3.75 ± 0.10) . While the absolute difference is small, the trend indicates that the ortho-methoxy group exerts a distinct electronic effect on the carboxylic acid proton relative to the para-substituted isomer, consistent with inductive and resonance effects that can influence both the compound's reactivity in amide bond formation and its ionization state under physiological or buffer conditions.

pKa Modulation
Predicted / Data to verify
Target: pKa 3.74 ± 0.10 para-Methoxy: 3.76 ± 0.10 (Δ -0.02) Unsubstituted phenyl: 3.75 ± 0.10 (Δ -0.01)
Minor pKa shift may influence coupling reactivity and ionization state.
Predicted values; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Property Optimization Reaction Condition Selection

Lipophilicity and H-Bond Acceptor Profile

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibits a computed XLogP3 value of 1.4, identical to the unsubstituted 1-phenyl-1H-pyrazole-4-carboxylic acid analog (XLogP3 = 1.4) [1][2]. However, the ortho-methoxy group increases the hydrogen bond acceptor count from 3 to 4, potentially enhancing aqueous solubility and altering target binding profiles without increasing overall lipophilicity. This contrasts with the 5-amino analog (CAS 14678-94-5), which introduces an additional hydrogen bond donor and is reported to modulate sodium channel activity .

Lipophilicity & H-Bond
Computed property
XLogP3 = 1.4 (same as unsubstituted phenyl) H-bond acceptors: 4 vs. 3 for phenyl
Ortho-methoxy adds polarity without altering lipophilicity.
Computed XLogP3; experimental logD may differ.
Drug Design Lipophilicity Optimization ADME Property Prediction

XOR Inhibitory Potency SAR

SAR analysis of 1-phenyl-pyrazole-4-carboxylic acid derivatives as XOR inhibitors revealed that substituent position dramatically affects potency. While specific IC50 data for the 2-methoxyphenyl derivative is not reported in this study, the series demonstrates that ortho-substitution can produce IC50 values in the low nanomolar range (e.g., compound 16c with IC50 = 5.7 nM) compared to micromolar activities for other substitution patterns [1]. This class-level inference suggests that the ortho-methoxy derivative may exhibit distinct target engagement properties relative to its para-substituted or unsubstituted congeners, consistent with the observed electronic and steric differences outlined above.

XOR Inhibition SAR
Class-level inference
Target compound: no direct IC50 reported. Ortho-substituted analog 16c: IC50 = 5.7 nM (XOR)
Ortho-substitution associated with high affinity in related chemotype.
Requires direct assay confirmation for this derivative.
Xanthine Oxidoreductase Inhibition Gout Therapeutics Structure-Activity Relationship (SAR)

Research-Grade Availability and Quality Control

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is stocked by major chemical suppliers including Sigma-Aldrich (AldrichCPR CBR00571) and ChemBridge, with reported purity ≥95% [1]. In contrast, the 5-amino analog (CAS 14678-94-5) and 5-ethyl analog (CAS 1482817-29-7) are less widely available from primary vendors, and the ortho-chloro analog (CAS 1154198-40-9) requires sourcing from specialized chemical manufacturers [2]. The compound's inclusion in the AldrichCPR collection ensures batch-to-batch consistency and documentation of solid form and storage conditions (RT, combustible solid class) .

Commercial Availability
Supplier-documented
Sigma-Aldrich CBR00571, purity ≥95% Also available from ChemBridge
Broad supplier network supports consistent procurement.
Verify lot-specific COA before use.
Chemical Procurement Medicinal Chemistry Reagents Building Block Libraries

Recommended Application Scenarios


XOR Inhibitor SAR Exploration

Leverage the ortho-methoxy derivative as a key intermediate in synthesizing novel XOR inhibitor candidates. SAR studies demonstrate that ortho-substitution enables nanomolar IC50 values in this chemotype [1]. The compound's moderate lipophilicity (XLogP3 = 1.4) and additional H-bond acceptor capacity make it suitable for optimizing target binding while maintaining drug-like properties.

Building Block for Kinase and Epigenetic Libraries

Incorporate 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid into focused libraries targeting ALKBH1, TNIK, or other enzymes modulated by pyrazole-4-carboxylic acid derivatives. The ortho-methoxy substitution pattern provides a distinct steric and electronic profile compared to para-substituted analogs, as evidenced by the pKa and H-bond acceptor differences [2].

HTS Plate Assembly Procurement

Select the ortho-methoxy derivative for HTS plate assembly due to its reliable commercial availability from Sigma-Aldrich and ChemBridge with documented purity ≥95% . This reduces the risk of supply chain disruption and ensures consistent compound identity across screening campaigns, a critical factor when comparing activity data across multiple plates or experiments.

Synthetic Methodology for Ortho-Substituted Pyrazoles

Use the compound as a model substrate to optimize amide coupling, esterification, or heterocycle-forming reactions. The ortho-methoxy group may influence reaction rates and yields due to steric and electronic effects, providing a valuable test case for developing robust synthetic protocols applicable to a broader class of ortho-substituted pyrazole building blocks.

Application
Selection Property
Validation Focus
XOR inhibitor SAR studies
Ortho-substitution SAR context
Reported binding affinity optimization
Kinase/epigenetic library synthesis
Ortho-methoxy steric/electronic profile
Target engagement and enzyme modulation assays
HTS screening plate procurement
Documented purity and supplier availability
Lot consistency and compound identity verification
Synthetic methodology development
Ortho-substituent effects on reactivity
Coupling reaction yield and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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